molecular formula C12H16O2 B6263091 rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis CAS No. 1807896-10-1

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis

Cat. No. B6263091
CAS RN: 1807896-10-1
M. Wt: 192.3
InChI Key:
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Description

Rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis (rac-1R,3S-DPCB) is a cyclic secondary alcohol that was first synthesized in the laboratory in the year 2000. It is an important synthetic compound that has a wide range of applications in scientific research.

Scientific Research Applications

Rac-1R,3S-DPCB has a wide range of applications in scientific research. It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds. It can also be used as a substrate in enzyme kinetic studies and as a starting material for the synthesis of other compounds.

Mechanism of Action

Rac-1R,3S-DPCB is a chiral compound, meaning that it has two mirror-image forms that are non-superimposable. This property allows it to bind to certain enzymes and receptors in the body, which is how it exerts its effects.
Biochemical and Physiological Effects
Rac-1R,3S-DPCB has been studied for its potential biochemical and physiological effects. Studies have found that it has antioxidant and anti-inflammatory properties and may also have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

Rac-1R,3S-DPCB is a useful compound for laboratory experiments due to its chiral nature and its ability to bind to certain enzymes and receptors. However, it is also limited by its cost and availability, as well as its potential toxicity.

Future Directions

There are a number of potential future directions for research involving rac-1R,3S-DPCB. These include further studies of its potential biochemical and physiological effects, as well as its potential applications in cancer therapy and drug synthesis. Additionally, further research could be conducted on its potential toxicity and its ability to bind to certain enzymes and receptors. Finally, further research could be conducted on its synthesis method and its potential uses in enzyme kinetic studies and other laboratory experiments.

Synthesis Methods

Rac-1R,3S-DPCB is synthesized through a multi-step process that involves the use of several reagents and catalysts. First, an aldehyde is reacted with an alkoxide in the presence of a Lewis acid catalyst to form an enolate. The enolate is then reacted with a second alkoxide to form a cyclic secondary alcohol. Finally, the cyclic secondary alcohol is hydrogenated in the presence of a palladium catalyst to form rac-1R,3S-DPCB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis involves the synthesis of the cyclobutanone intermediate, followed by the addition of the phenol group and the reduction of the ketone to an alcohol.", "Starting Materials": [ "2-methyl-2-butene", "phenol", "sodium hydroxide", "sodium borohydride", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of cyclobutanone intermediate", "a. Mix 2-methyl-2-butene and sulfuric acid in a flask and stir for 30 minutes at room temperature.", "b. Add potassium permanganate to the mixture and stir for an additional 30 minutes.", "c. Add water to the mixture and stir for 10 minutes.", "d. Extract the cyclobutanone intermediate with ethyl acetate and dry with magnesium sulfate.", "Step 2: Addition of phenol group", "a. Mix the cyclobutanone intermediate and phenol in a flask and stir for 1 hour at room temperature.", "b. Add sodium hydroxide to the mixture and stir for an additional 30 minutes.", "c. Extract the product with ethyl acetate and dry with magnesium sulfate.", "Step 3: Reduction of ketone to alcohol", "a. Mix the product from step 2 and sodium borohydride in a flask and stir for 1 hour at room temperature.", "b. Add acetic acid to the mixture and stir for an additional 30 minutes.", "c. Extract the product with ethyl acetate and dry with magnesium sulfate.", "Step 4: Purification of product", "a. Add sodium bisulfite to the product and stir for 10 minutes.", "b. Extract the product with ethyl acetate and dry with magnesium sulfate.", "c. Purify the product using column chromatography." ] }

CAS RN

1807896-10-1

Product Name

rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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